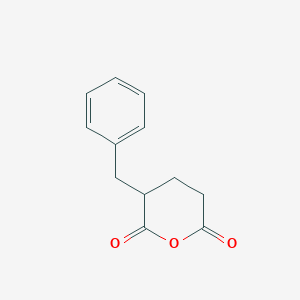

3-Benzyloxane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyloxane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPMUMRSGGKDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553166 | |

| Record name | 3-Benzyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112635-23-1 | |

| Record name | 3-Benzyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Benzyloxane 2,6 Dione and Functionalized Oxane 2,6 Diones

De Novo Synthesis of the Oxane-2,6-dione Core with Benzylic Substitution

The construction of the fundamental oxane-2,6-dione ring system with a pre-installed benzyl (B1604629) group at the 3-position can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation reactions represent a direct and effective method for the formation of the oxane-2,6-dione core. These methods typically involve the cyclization of a dicarboxylic acid or its derivative. For the synthesis of 3-Benzyloxane-2,6-dione, a common precursor is 3-benzylglutaric acid, which can be synthesized and then cyclized.

A well-established route starts from diethyl benzylmalonate. wiley-vch.de The synthesis proceeds through the following steps:

Michael addition of diethyl benzylmalonate to an acrylate.

Subsequent hydrolysis and decarboxylation to yield 3-benzylglutaric acid.

The final step is the cyclization of 3-benzylglutaric acid to form the anhydride (B1165640), this compound. This is typically achieved by heating with a dehydrating agent such as acetic anhydride or by treatment with concentrated sulfuric acid at room temperature. rsc.org

The reaction of 3-benzylglutaric acid with concentrated sulfuric acid at room temperature can almost quantitatively yield the corresponding anhydride. rsc.org This method is notable for its efficiency and the direct formation of the desired heterocyclic system from a readily accessible substituted dicarboxylic acid.

Another approach involves the multicomponent reaction between an imine and a cyclic anhydride, known as the Castagnoli-Cushman reaction. While this reaction typically yields lactams, it demonstrates the principle of using substituted anhydrides like glutaric anhydride in cyclocondensation cascades to build complex heterocyclic structures. researchgate.netmdpi.com

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the construction of various ring sizes, including the six-membered ring of oxane-2,6-diones. wikipedia.orgorganic-chemistry.org This method involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.orgsigmaaldrich.com

For the synthesis of a 3-substituted oxane-2,6-dione, a suitable acyclic precursor would be an unsaturated ester with a terminal alkene at both ends. The general mechanism proceeds through a metallacyclobutane intermediate, with the driving force often being the release of a volatile byproduct like ethylene. wikipedia.org While specific examples detailing the synthesis of this compound via RCM are not prevalent in the literature, the broad substrate scope of RCM suggests its applicability. The synthesis could be envisioned to start from a precursor like diallyl benzylmalonate, which upon partial hydrolysis and esterification could lead to a suitable diene for RCM. The success of RCM in constructing β,γ-unsaturated δ-lactones, which are structurally related to oxane-2,6-diones, supports the feasibility of this approach. rhhz.netrsc.org

Post-Cyclization Functionalization of Oxane-2,6-diones

An alternative to de novo synthesis is the functionalization of a pre-formed oxane-2,6-dione ring. This approach can offer advantages in terms of accessibility of starting materials and the ability to introduce a variety of substituents.

The introduction of a benzyl group at the 3-position of an existing oxane-2,6-dione (glutaric anhydride) ring requires a regioselective alkylation or coupling reaction. Direct alkylation of the enolate of glutaric anhydride can be challenging due to issues with regioselectivity and self-condensation.

However, methods for the regioselective introduction of substituents onto related cyclic anhydrides have been developed. For instance, palladium-catalyzed C-H carbonylation of aliphatic acids can produce substituted cyclic anhydrides. nih.gov A hypothetical route for the benzylation of glutaric anhydride could involve the formation of an enolate followed by reaction with a benzyl halide. More sophisticated methods might employ transition metal-catalyzed C-H activation and functionalization. For example, methods for the regioselective benzylation of other heterocyclic systems using phase-transfer catalysts like crown ethers have been reported, which could potentially be adapted for this purpose. nih.gov

The creation of chiral centers is a crucial aspect of modern organic synthesis. For 3-substituted oxane-2,6-diones, stereoselectivity can be achieved through the desymmetrization of a prochiral or meso-anhydride. nih.gov This strategy involves the enantioselective ring-opening of the anhydride with a nucleophile, catalyzed by a chiral entity.

The desymmetrization of 3-substituted glutaric anhydrides, which are meso compounds, has been successfully achieved using various catalytic systems. Both enzymatic and small-molecule organocatalytic approaches have proven effective.

Enzymatic Desymmetrization : Lipases have been used to catalyze the asymmetric ring-opening of 3-substituted glutaric anhydrides with alcohols. For example, Lipase Amano P in diisopropyl ether catalyzes the reaction of 3-substituted glutaric anhydrides with 1-butanol (B46404) to yield the corresponding (R)-monoesters with high enantiomeric excess (e.e.). oup.comtandfonline.com These monoesters can then be converted into optically active δ-valerolactones. tandfonline.com

Organocatalytic Desymmetrization : Modified Cinchona alkaloids are highly effective organocatalysts for the desymmetrization of cyclic anhydrides. brandeis.edu These catalysts can promote the enantioselective alcoholysis of meso-anhydrides to produce chiral hemiesters with excellent enantioselectivity. brandeis.edugoogle.com For instance, the methanolysis of 3-substituted glutaric anhydrides in the presence of a chiral amine catalyst can yield optically active monoesters, which are precursors to chiral drugs. nih.gov Dual catalysis systems, such as nickel-photoredox catalysis, have also been employed for the enantioselective desymmetrization of cyclic meso-anhydrides using benzyl trifluoroborates as the nucleophile. nih.gov This method is particularly relevant as it directly introduces a benzyl-related group.

Below is a table summarizing results for the asymmetric desymmetrization of various 3-substituted glutaric anhydrides.

| Anhydride Substrate | Catalyst/Method | Nucleophile | Product | Yield (%) | ee (%) | Reference |

| 3-Phenylglutaric anhydride | (-)-Sparteine/Grignard | PhMgCl | Keto acid | - | - | wiley-vch.de |

| 3-Substituted glutaric anhydrides | Lipase Amano P | 1-Butanol | (R)-Monoester | - | 60-93 | oup.com |

| Cyclohexenecarboxylic anhydride | Rh-catalyst | Aryl zinc | Keto acid | 78 | 76 | rhhz.net |

| Glutaric anhydride | Bis(homoenolate) zinc | - | Alkylated product | 49 | 95 | rhhz.net |

| Cyclic meso-anhydrides | Nickel-photoredox | Benzyl trifluoroborate | trans-Keto-acid | - | high | nih.gov |

Table view may not be optimal on all devices. A desktop view is recommended.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives, enhancing efficiency, selectivity, and sustainability.

As discussed in the desymmetrization section (2.2.2), both organocatalysts and transition metal catalysts are crucial for achieving stereoselectivity. Chiral amines, particularly modified Cinchona alkaloids, act as Lewis base catalysts in the enantioselective opening of the anhydride ring. brandeis.edu Transition metals like rhodium and nickel are used to catalyze the asymmetric addition of carbon-based nucleophiles. rhhz.netnih.gov For example, rhodium complexes can catalyze the asymmetric arylation of anhydrides, while nickel-based systems, often in conjunction with photoredox catalysis, can facilitate decarbonylative cross-coupling reactions to yield enantioenriched products. rhhz.netnih.govacs.org

For the de novo synthesis, palladium catalysts are instrumental in C-H activation and carbonylation reactions that can form the substituted anhydride ring. nih.gov In ring-closing metathesis, ruthenium-based catalysts (e.g., Grubbs' catalysts) are the standard for promoting the cyclization of dienes to form the oxane ring. organic-chemistry.orgsigmaaldrich.com The development of new catalytic systems continues to expand the toolkit available for the synthesis of complex molecules like this compound.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative that often provides high enantioselectivity. A key strategy in this area is the desymmetrization of prochiral 3-substituted glutaric anhydrides. This approach allows for the creation of stereogenic centers with a high degree of control.

Research has demonstrated that cinchona-derived organocatalysts are particularly effective for this transformation. For instance, the enantioselective alcoholysis of 3-substituted glutaric anhydrides can be achieved with high enantioselectivity using cinchonidine-derived thiourea (B124793) or sulfonamide catalysts. rhhz.netthieme-connect.com In a typical procedure, a 3-arylglutaric anhydride is treated with an alcohol, such as methanol, in the presence of a catalytic amount of a chiral cinchona alkaloid derivative. These reactions can yield chiral hemiesters with excellent enantiomeric excesses (ee), often up to 99%. rhhz.net

This method is not only effective for aryl-substituted glutaric anhydrides but also for those with alkyl and silyl (B83357) groups. nih.gov The resulting chiral hemiesters are valuable intermediates that can be used in the synthesis of a wide range of biologically active compounds. thieme-connect.com The process often involves a sequential reaction, where the organocatalytic desymmetrization is followed by another transformation, such as a photoredox-catalyzed decarboxylative fluorination, to produce complex chiral molecules. nih.govCurrent time information in Bangalore, IN.

| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cinchonidine-derived Thiourea IV | 3-Phenylglutaric anhydride | (S)-Nitroallylic alcohol | Not Specified | Not Specified | Up to 99% | rhhz.net |

| Cinchona-based Sulfonamide (QN-SA) | meso-Glutaric anhydrides | Methanol | Not Specified | -20 to RT | Up to 96% | thieme-connect.com |

| Catalyst A4 | 3-Arylglutaric anhydride | Methanol | MTBE | -20 | Up to 98% | Current time information in Bangalore, IN. |

Metal-Catalyzed Reactions

Metal-catalyzed reactions offer another highly effective avenue for the synthesis and functionalization of oxane-2,6-diones. Transition metals like rhodium, nickel, and magnesium have been employed to catalyze the formation and derivatization of these cyclic anhydrides with high efficiency and selectivity.

A notable application is the rhodium-catalyzed enantioselective desymmetrization of meso-glutaric anhydrides. rhhz.netthieme-connect.com This method often utilizes a chiral phosphine (B1218219) ligand, such as t-BuPHOX, in conjunction with a rhodium precursor like [Rh(nbd)Cl]₂. The reaction involves the addition of an organozinc reagent to the anhydride, leading to the formation of a chiral ketoacid. This strategy has been successfully applied to the synthesis of complex polypropionate structures, which are common motifs in natural products. thieme-connect.com The reaction conditions are typically mild, running at room temperature in a solvent like THF.

Nickel-catalyzed cross-coupling reactions have also been developed for the alkylation of glutaric anhydrides using organozinc reagents. capes.gov.br These reactions are often promoted by the presence of a styrene-based additive, which can significantly enhance the reaction rate. This methodology is valued for its broad substrate scope, allowing for the coupling of various functionalized partners.

Furthermore, a sustainable and high-yielding route to cyclic anhydrides from dicarboxylic acids has been developed using a catalyst prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates. acs.orgresearchgate.net This robust and inexpensive system operates under mild conditions and demonstrates high selectivity for the formation of cyclic anhydrides.

| Catalyst System | Substrate | Reagent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| [Rh(nbd)Cl]₂ / (S)-t-BuPHOX | 3,5-dimethyl-4-benzyloxyglutaric anhydride | MeZnBr | THF | 87% | 92% | thieme-connect.com |

| Ni(COD)₂ / Ligand | Glutaric anhydride | Alkyl/Aryl-zinc reagent | Not Specified | Good | Not Applicable | capes.gov.br |

| Pd(OAc)₂ / Josiphos | meso-Anhydride | Ph₂Zn | Not Specified | Good | High | nih.gov |

| MgCl₂ / Dialkyl dicarbonate | Glutaric acid | Not Applicable | Not Specified | High | Not Applicable | acs.orgresearchgate.net |

Modern Synthetic Techniques for Efficiency and Sustainability

The drive towards greener and more efficient chemical processes has led to the adoption of modern technologies in the synthesis of oxane-2,6-diones. Microwave-assisted synthesis and continuous flow applications are at the forefront of this movement.

Microwave-Assisted Synthesis of Oxane-2,6-diones

Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. nih.gov In the context of oxane-2,6-diones, microwave irradiation has been successfully employed in reactions involving this scaffold. For example, the synthesis of glutarimide (B196013) from glutaric anhydride and hydroxylamine (B1172632) hydrochloride can be achieved in just 5 minutes at 150 °C with good yields. mdpi.com

This technology has also been applied to more complex syntheses, such as the preparation of meso-carboxyalkyl-BODIPY dyes, where glutaric anhydride is a key starting material. up.ac.za The use of microwave heating in this process led to a significant reduction in reaction time from hours to minutes, along with increased yields and fewer by-products compared to conventional heating methods. up.ac.za These examples underscore the potential of microwave-assisted synthesis for the efficient production of derivatives of oxane-2,6-dione.

| Reactants | Product Type | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Glutaric anhydride, Hydroxylamine HCl, DMAP | Glutarimide | 150 °C | 5 min | 61% | mdpi.com |

| Glutaric anhydride, 2,4-Dimethylpyrrole, BF₃·OEt₂ | meso-BODIPY dye | 80 °C | 15 min | 56% | up.ac.za |

| Glutaric anhydride, Substituted aromatic amines | Piperidine-2,6-dione derivatives | Not Specified | Not Specified | Moderate | researchgate.net |

Continuous Flow Synthesis Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org The application of flow chemistry to the synthesis of cyclic anhydrides is an emerging area with significant promise.

The electrochemical dehydration of dicarboxylic acids to their corresponding cyclic anhydrides has been demonstrated in a continuous flow setup. researchgate.net This method avoids the need for conventional, often harsh, dehydrating agents and can be performed under mild conditions. Furthermore, continuous flow systems have been utilized for esterification reactions where glutaric anhydride is a reactant, showcasing the compatibility of this cyclic anhydride with flow processing. The ability to perform multi-step syntheses in a continuous fashion, where intermediates are generated and consumed in-line, opens up possibilities for the efficient and automated production of functionalized oxane-2,6-diones. rsc.org While a dedicated continuous flow synthesis of this compound has not been explicitly reported, the existing literature on flow-based anhydride synthesis suggests a clear path for its development.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 Benzyloxane 2,6 Dione

Ring-Opening Reactions of the Oxane-2,6-dione Moiety

The oxane-2,6-dione ring, a derivative of glutaric anhydride (B1165640), is characterized by two electrophilic carbonyl carbons and an ether oxygen atom within a six-membered ring. vulcanchem.com The inherent ring strain and the presence of two highly polarized carbonyl groups make this moiety reactive towards nucleophiles. acs.org The general reaction involves the opening of the anhydride ring to form a dicarboxylic acid derivative.

The primary mechanism governing the reactivity of the oxane-2,6-dione ring is nucleophilic acyl substitution. vanderbilt.edupressbooks.pub This process occurs in two main stages:

Nucleophilic Addition: A nucleophile attacks one of the electrophilic carbonyl carbons, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. vanderbilt.edupressbooks.pub

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the cleavage of the C-O single bond within the anhydride ring. This results in the expulsion of a carboxylate as the leaving group and the opening of the ring. masterorganicchemistry.com

The reactivity of cyclic anhydrides is influenced by ring strain; for instance, the six-membered glutaric anhydride ring is significantly more strained and prone to ring-opening than the five-membered succinic anhydride ring. acs.org

In the presence of water, 3-Benzyloxane-2,6-dione undergoes hydrolysis. This is a classic nucleophilic acyl substitution reaction where water acts as the nucleophile. vulcanchem.comlibretexts.org The reaction pathway involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. nih.gov This leads to the formation of the tetrahedral intermediate, which then collapses to break the anhydride bond, yielding 3-benzylpentanedioic acid. nih.govreactory.app This reaction is often spontaneous and highlights the moisture sensitivity of cyclic anhydrides. vulcanchem.com

Cyclic anhydrides readily react with other nucleophiles such as alcohols (alcoholysis) and amines (aminolysis) in a similar ring-opening fashion. fiveable.mereactory.app

Alcoholysis: When this compound is treated with an alcohol (R-OH), the alcohol's oxygen atom acts as the nucleophile. The ring-opening reaction produces a mono-ester derivative of 3-benzylpentanedioic acid. libretexts.org This reaction is fundamental in synthesizing esters from anhydrides.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine (R-NH2 or R2-NH) results in the formation of a mono-amide derivative of 3-benzylpentanedioic acid. libretexts.orgreactory.app The nitrogen atom of the amine is the attacking nucleophile. For the reaction to proceed to completion, two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the carboxylic acid formed as a byproduct. libretexts.org

Table 1: Summary of Nucleophilic Ring-Opening Reactions

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Hydrolysis | Water (H₂O) | 3-Benzylpentanedioic acid |

| Alcoholysis | Alcohol (R-OH) | 4-benzyl-5-alkoxy-5-oxopentanoic acid |

| Aminolysis | Amine (R-NH₂) | 4-benzyl-5-(alkylamino)-5-oxopentanoic acid |

Cyclic anhydrides are important monomers in polymer chemistry, particularly in ring-opening polymerization (ROP). wikipedia.org The relief of bond-angle strain in the cyclic monomer provides the thermodynamic driving force for this type of chain-growth polymerization. wikipedia.org The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a prominent method for producing polyesters. mdpi.com In this context, the this compound could serve as a monomer that, upon ring-opening, is incorporated into a polymer chain. The process is typically initiated by a catalytic system, which may involve a metal complex and a nucleophilic co-catalyst, to selectively and efficiently yield polyester (B1180765) materials. mdpi.com

Nucleophilic Acyl Substitution Mechanisms

Reactions Involving the Benzylic Methylene (B1212753) Group and Aromatic Ring

The benzyl (B1604629) group in this compound offers additional sites for chemical reactions, distinct from the reactivity of the anhydride ring. These reactions primarily involve the aromatic ring.

The most common reaction for aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The substituent already present on the ring influences both the rate of the reaction and the position of the incoming electrophile. libretexts.orgmsu.edu

The benzyl group is considered an alkyl substituent on the benzene (B151609) ring. Alkyl groups are activating and ortho-, para-directing. libretexts.org This means they increase the rate of electrophilic substitution compared to unsubstituted benzene by donating electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion). msu.edu Consequently, when this compound undergoes EAS, the incoming electrophile will preferentially add to the positions ortho (C2 and C6) or para (C4) to the point of attachment of the oxane ring substituent.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. uomustansiriyah.edu.iq

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) adds a halogen atom to the ring. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group to the ring, respectively. uomustansiriyah.edu.iq

Radical Reactions at the Benzylic Position

The benzylic C-H bond in the 3-benzyloxy group of this compound is significantly weaker than typical alkyl C-H bonds. This is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can delocalize into the adjacent aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This inherent stability makes the benzylic position particularly susceptible to radical-mediated reactions.

One of the most characteristic radical reactions at a benzylic position is free-radical bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. masterorganicchemistry.commasterorganicchemistry.com The mechanism, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism:

Initiation: The radical initiator decomposes to generate initial radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming the resonance-stabilized benzylic radical and HBr. masterorganicchemistry.com

This benzylic radical then reacts with a molecule of NBS (or Br2, which is present in low concentrations) to form the brominated product, 3-(bromobenzyloxy)oxane-2,6-dione, and a succinimidyl radical. The succinimidyl radical can then propagate the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Studies on similar benzylic ethers have shown that oxidation can also occur at the benzylic position. For instance, treatment of benzyl methyl ethers with NBS can lead to either aldehydes or esters, depending on the reaction conditions. nih.gov In the case of this compound, a radical-induced oxidation could potentially lead to the formation of an ester at the benzylic position, cleaving the benzyl group.

| Reaction Type | Reagents | Expected Product at Benzylic Position | Key Intermediate |

| Radical Bromination | NBS, radical initiator/light | 3-(Bromobenzyloxy)oxane-2,6-dione | Resonance-stabilized benzylic radical |

| Radical Oxidation | Oxidizing agents (e.g., NBS under certain conditions) | Potential for cleavage and formation of a benzoate (B1203000) ester derivative | Benzylic radical, further oxidized species |

It is important to note that the presence of the ether oxygen atom adjacent to the benzylic center can influence the reaction's course. While the primary site of radical attack is the benzylic C-H bond, subsequent rearrangements or fragmentations involving the ether linkage are possible under certain conditions. researchgate.netnih.gov

Cycloaddition and Annulation Reactions with this compound

The oxane-2,6-dione moiety of the molecule, being a cyclic anhydride, can participate in various cycloaddition and annulation reactions. Cyclic anhydrides are known to react as C-nucleophiles after enolization, or as electrophilic partners in formal cycloadditions. electronicsandbooks.com

A well-documented reaction of cyclic anhydrides is their formal [4+2] cycloaddition with imines, often referred to as the Castagnoli-Cushman reaction. electronicsandbooks.com In this type of reaction, the anhydride, upon tautomerization to its enol form, acts as a four-atom component reacting with the imine (a two-atom component). For this compound, this would involve the enolate of the anhydride reacting with an imine to produce a substituted piperidone. The reaction with succinic anhydride, a close analogue, has been shown to produce allylic 2-oxopyrrolidines when reacting with 1,3-azadienes. rsc.orgresearchgate.net

By analogy, this compound could react with various dipolarophiles. For example:

With Imines: A reaction with an imine, such as a dihydroisoquinoline, would be expected to yield a fused heterocyclic system. The stereochemical outcome would likely be influenced by the bulky benzyloxy substituent at the 3-position.

With Alkenes and Alkynes: Under thermal conditions, cyclic anhydrides can undergo annulation with activated alkenes and alkynes to form fused carbocyclic or heterocyclic systems. electronicsandbooks.com The benzyloxy group would be expected to direct the regioselectivity of the addition.

| Dipolarophile | Reaction Type | Expected Product Class |

| Imines (e.g., Dihydroisoquinolines) | Annulation/[4+2] Formal Cycloaddition | Substituted Piperidones/Fused Heterocycles |

| 1,3-Azadienes | Annulation/[4+2] Formal Cycloaddition | Substituted Piperidones |

| Activated Alkenes/Alkynes | Annulation | Fused Carbocycles/Heterocycles |

Mechanistic Studies through Isotopic Labeling and Kinetic Analysis

To rigorously elucidate the mechanisms of the reactions involving this compound, isotopic labeling and kinetic studies would be indispensable.

Isotopic Labeling:

Radical Reactions: To confirm that the benzylic C-H bond is the site of initial radical attack in reactions like NBS bromination, a kinetic isotope effect (KIE) study could be performed. researchgate.net By comparing the reaction rates of the parent compound with a selectively deuterated analogue (3-(dideuteriobenzyloxy)oxane-2,6-dione), a significant kH/kD value would confirm that the benzylic C-H bond is broken in the rate-determining step. researchgate.net

Cycloaddition Reactions: The mechanism of cycloaddition reactions (concerted vs. stepwise) can be probed using isotopic labeling. For example, in reactions of cyclic anhydrides, 13C or 18O labeling can be used to trace the fate of the carbonyl groups and the anhydride oxygen. researchgate.net This can help distinguish between a concerted pericyclic pathway and a stepwise pathway involving acyclic intermediates. The Wolff rearrangement, which can be initiated from α-diazo ketones, has been extensively studied using 13C labeling to understand the nature of the ketene (B1206846) intermediate. wikipedia.org While not directly analogous, the principles of using isotopic tracers to follow bond reorganizations are applicable.

Kinetic Analysis:

Radical Reactions: Kinetic studies can provide valuable information about the species involved in the rate-determining step of radical reactions. For instance, the reaction order with respect to the substrate, NBS, and the initiator can be determined to support a proposed mechanism. acs.org Detailed kinetic analysis has been used to distinguish between different potential mechanisms in benzylic brominations. masterorganicchemistry.com

Cycloaddition Reactions: The rate of annulation reactions can be monitored under various conditions (temperature, solvent, catalyst concentration) to determine the activation parameters (ΔH‡ and ΔS‡). These parameters can provide insights into the transition state of the reaction and help differentiate between proposed mechanisms.

By combining these experimental techniques, a detailed understanding of the reactivity of this compound can be achieved, allowing for the prediction and control of its chemical transformations.

Structural Diversification and Derivative Chemistry of 3 Benzyloxane 2,6 Dione

Synthesis of Analogues with Modified Substituents on the Benzyl (B1604629) Group

The benzyl group at the 3-position of the oxane-2,6-dione ring offers a prime site for synthetic modification, enabling the exploration of structure-activity relationships in various contexts. While direct modification of the benzyl group on the pre-formed heterocyclic ring can be challenging, a more common and versatile approach involves the synthesis of 3-benzyloxane-2,6-dione analogues from appropriately substituted benzylmalonic acids. This strategy allows for the introduction of a wide range of substituents onto the aromatic ring of the benzyl moiety.

The general synthetic route commences with the alkylation of diethyl malonate with a substituted benzyl halide (chloride or bromide). The resulting diethyl benzylmalonate is then hydrolyzed to the corresponding benzylmalonic acid. Subsequent cyclization of the substituted benzylmalonic acid, typically through dehydration using a reagent like acetic anhydride (B1165640), yields the desired 3-(substituted-benzyl)oxane-2,6-dione. This method provides access to a library of analogues with diverse electronic and steric properties. For instance, derivatives with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) on the benzyl ring can be synthesized to modulate the compound's chemical and biological properties.

A variety of substituted benzyl pyridazinone derivatives have been synthesized, highlighting the feasibility of introducing substituents on the benzyl ring to influence biological activity. nih.gov Similarly, the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates demonstrates the preparation of a library of compounds with various substitutions on the benzyl group to screen for cytotoxic activity. rsc.org These examples, while not directly involving this compound, illustrate the common strategy of varying benzyl substituents to create chemical diversity.

Table 1: Examples of Substituted Benzyl Halides for the Synthesis of this compound Analogues

| Substituted Benzyl Halide | Resulting Substituent on Benzyl Group |

| 4-Methoxybenzyl chloride | 4-Methoxy |

| 4-Chlorobenzyl bromide | 4-Chloro |

| 4-Nitrobenzyl bromide | 4-Nitro |

| 3-Methylbenzyl chloride | 3-Methyl |

| 2,4-Dichlorobenzyl chloride | 2,4-Dichloro |

Preparation of Spirocyclic and Fused Heterocyclic Systems Derived from Oxane-2,6-dione

The oxane-2,6-dione ring is a valuable precursor for the construction of more complex spirocyclic and fused heterocyclic systems. These transformations often exploit the reactivity of the carbonyl groups and the active methylene (B1212753) group at the 4-position of the ring.

Spirocyclic Systems:

The synthesis of spirocyclic compounds from diones is a well-established strategy in organic chemistry. beilstein-journals.orgrsc.org For this compound, the carbonyl groups can undergo condensation reactions with bifunctional nucleophiles to form spiro-heterocycles. For example, reaction with a 1,2-aminoalcohol could potentially lead to the formation of a spiro-oxazolidine (B91167) derivative. Similarly, reaction with a 1,2-aminothiol could yield a spiro-thiazolidine. The synthesis of spirothiazolidine steroids from 2α-bromo-3-oxo steroids demonstrates a related transformation where a heterocyclic ring is appended at a carbonyl position. beilstein-journals.org

Another approach involves the Knoevenagel condensation of the active methylene at the 4-position with aldehydes or ketones, followed by further cyclization reactions. This can lead to the formation of spiro compounds with a new ring attached at the C4 position. The synthesis of rare spiro-3H-indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives showcases a modern approach to spirocycle formation. researchgate.net

Fused Heterocyclic Systems:

The oxane-2,6-dione ring can also serve as a building block for the synthesis of fused heterocyclic systems. Reactions that involve the carbonyl groups and the adjacent methylene positions can lead to the formation of a new ring fused to the oxane-dione core. For instance, condensation with hydrazines could potentially yield fused pyrazole (B372694) derivatives. A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been synthesized through a series of reactions including intramolecular cyclization, demonstrating the formation of a fused heterocyclic system. nih.gov The synthesis of benzo-fused N-heterocycles provides a general overview of strategies for creating fused ring systems. organic-chemistry.org

The development of synthetic methods for unsymmetrically substituted dibenzo[b,f] beilstein-journals.orgorganic-chemistry.orgdiazocine-6,12(5H,11H)diones from 1H-benzo[d] beilstein-journals.orgresearchgate.netoxazine-2,4-diones (isatoic anhydrides) highlights the utility of cyclic anhydrides in constructing fused systems. mdpi.com

Development of this compound-based Monomers for Macromolecular Synthesis

The ring-opening polymerization (ROP) of cyclic esters and lactones is a powerful method for the synthesis of biodegradable polymers. Given its structure as a cyclic anhydride, this compound is a potential monomer for the synthesis of polyesters and poly(ester-anhydrides). While direct polymerization of this compound has not been extensively reported, the polymerization of structurally related monomers provides strong evidence for its potential in macromolecular synthesis.

A highly relevant study describes the organocatalyzed ring-opening polymerization of (S)-3-benzylmorpholine-2,5-dione, a monomer that shares the benzyl substituent at the 3-position and a six-membered dione (B5365651) ring. This polymerization can be initiated to produce well-defined poly(ester-amide)s. The resulting polymers are of interest as they are derived from amino acids and are expected to be biodegradable.

The polymerization of 1,3-benzoxazines via a borane (B79455) catalyst is another example of ring-opening polymerization of a heterocyclic monomer to form high-performance polymers. nih.gov The design of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has also been explored in the context of their ability to inhibit tubulin polymerization, a key process in cell division. rsc.org

It is conceivable that this compound could undergo ROP using various catalytic systems, including organocatalysts, to yield polyesters with pendant benzyl groups. The properties of these polymers could be tuned by copolymerization with other cyclic esters or by post-polymerization modification of the benzyl groups.

Transformation to Other Dione and Imide Scaffolds (e.g., glutarimides, oxazepinediones, thiazolidinediones)

The this compound ring can be readily converted into other important heterocyclic scaffolds, such as glutarimides, oxazepinediones, and thiazolidinediones, through ring-opening and subsequent ring-closing reactions.

Glutarimides:

The reaction of this compound with primary amines or ammonia (B1221849) is expected to open the anhydride ring to form a glutaramic acid derivative. Subsequent dehydration of this intermediate would lead to the formation of the corresponding N-substituted 3-benzylglutarimide. This transformation is analogous to the well-known synthesis of glutarimides from glutaric anhydride. A process for producing piperidine-2,6-diones heterocyclically substituted in the 3-position has been described, which involves the reaction of 3-bromopiperidine-2,6-dione (B1280227) with aminobenzylamines. google.com This highlights the reactivity of the glutarimide (B196013) scaffold for further functionalization.

Oxazepinediones:

The synthesis of seven-membered rings like oxazepinediones can be challenging. However, a potential route from this compound could involve a multi-step sequence. For instance, reduction of one of the carbonyl groups to a hydroxyl group, followed by conversion of the remaining carbonyl to an amide and subsequent cyclization could yield an oxazepinedione. The synthesis of 1,4-oxazepine-4,7-dione derivatives has been achieved through the cycloaddition reaction of bisimine derivatives with anhydrides like phthalic anhydride and maleic anhydride. uokerbala.edu.iqechemcom.com Another study reports the synthesis of 1,4-oxazepane-2,5-diones via the cyclization of rotationally restricted amino acid precursors. researchgate.net

Thiazolidinediones:

The thiazolidinedione ring is a key pharmacophore in medicinal chemistry. A plausible synthesis of a 3-benzyl-thiazolidine-2,4-dione analogue from this compound could involve a reaction sequence starting with the opening of the anhydride ring with an amino acid like cysteine. The resulting intermediate, containing both a carboxylic acid and a thiol group, could then be cyclized to form the thiazolidinedione ring. Alternatively, a one-pot reaction of an aldehyde, thiourea (B124793), and an orthoformate has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives, showcasing the use of thiourea in building sulfur-containing heterocycles. beilstein-journals.org The use of bifunctional thiourea catalysts in asymmetric annulation reactions to construct spirobarbiturates also highlights the versatility of thiourea in heterocyclic synthesis. beilstein-journals.org

Table 2: Potential Transformations of this compound to Other Heterocyclic Scaffolds

| Target Scaffold | Potential Reagents and Conditions |

| Glutarimide | 1. Primary amine (R-NH2), solvent. 2. Dehydrating agent (e.g., acetic anhydride). |

| Oxazepinedione | Multi-step synthesis involving selective reduction, amidation, and cyclization. |

| Thiazolidinedione | 1. Cysteine, base. 2. Cyclization catalyst. |

Advanced Spectroscopic and Spectrometric Characterization of 3 Benzyloxane 2,6 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Benzyloxane-2,6-dione, both ¹H and ¹³C NMR would be indispensable.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group and the oxane ring. The aromatic protons of the benzyl group would typically appear in the downfield region, approximately between 7.2 and 7.5 ppm. The benzylic methylene (B1212753) protons (Ph-CH₂-O) would likely resonate as a singlet or a multiplet in the range of 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom. The protons on the oxane ring would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing crucial information about their relative positions and stereochemical relationships.

The corresponding ¹³C NMR spectrum would complement the ¹H NMR data by revealing the carbon skeleton. The carbonyl carbons of the dione (B5365651) functionality would be expected to show resonances in the highly deshielded region of the spectrum, typically around 160-180 ppm. The carbons of the phenyl ring would appear in the aromatic region (120-140 ppm), while the benzylic methylene carbon and the carbons of the oxane ring would be found in the aliphatic region, with their specific shifts influenced by the proximity of electronegative oxygen atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Ar-H |

| 4.80 | s | 2H | Ph-CH₂-O |

| 4.50 - 4.35 | m | 1H | O-CH- |

| 3.10 - 2.80 | m | 2H | -CH₂- |

| 2.70 - 2.50 | m | 2H | -CH₂- |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O |

| 168.0 | C=O |

| 136.0 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 128.0 | Ar-CH |

| 75.0 | O-CH |

| 70.0 | Ph-CH₂-O |

| 35.0 | -CH₂- |

| 30.0 | -CH₂- |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and the absorption or scattering of light at these frequencies provides a characteristic "fingerprint" of the molecule.

For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality. These would typically appear in the region of 1700-1750 cm⁻¹. The presence of the ether linkage (C-O-C) would be indicated by stretching vibrations in the 1000-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of the benzyl group would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the C=C bonds in the aromatic ring would be expected to give a strong Raman signal.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1740-1720 | Strong | C=O Stretch (dione) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| 1250-1050 | Strong | C-O Stretch (ether and ester) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, HRMS allows for the unambiguous confirmation of a molecule's formula.

For this compound (C₁₂H₁₂O₄), the expected monoisotopic mass would be calculated with high precision. The observation of a molecular ion peak in the HRMS spectrum corresponding to this exact mass would provide strong evidence for the proposed molecular formula. Fragmentation patterns observed in the mass spectrum could also offer structural insights, for example, the loss of the benzyl group or fragments of the oxane ring.

Table 4: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [C₁₂H₁₂O₄ + H]⁺ | 221.0757 | 221.0759 | 0.9 |

| [C₁₂H₁₂O₄ + Na]⁺ | 243.0577 | 243.0575 | -0.8 |

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction study would reveal the precise geometry of the oxane-2,6-dione ring, including its conformation (e.g., chair, boat, or twist-boat). It would also definitively establish the position and orientation of the benzyl group relative to the heterocyclic ring. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, would also be elucidated.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Assignment

If this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical methods are essential for determining its absolute configuration. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The CD spectrum of a chiral derivative of this compound would show positive and/or negative peaks (Cotton effects) at the wavelengths of its electronic transitions. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereogenic centers in the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral centers can be assigned. Distinctive CD spectral features can arise from the electronic transitions within the dione chromophore, which are perturbed by the chiral environment of the molecule.

Theoretical and Computational Chemistry Approaches to 3 Benzyloxane 2,6 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of a molecule's electronic landscape. These methods are instrumental in predicting molecular properties and reactivity patterns.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of molecules. mdpi.comnih.gov For 3-Benzyloxane-2,6-dione, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict key structural parameters. nih.govbhu.ac.in These parameters include the bond lengths between atoms (e.g., C-C, C-O, C=O) and the bond angles that define the molecule's three-dimensional shape. The process involves finding the minimum energy conformation on the potential energy surface. researchgate.net The optimized geometry provides a foundational understanding of the molecule's steric and electronic properties. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O8 | 1.21 Å |

| Bond Length | C6=O7 | 1.22 Å |

| Bond Length | O1-C2 | 1.35 Å |

| Bond Length | O1-C6 | 1.36 Å |

| Bond Length | C3-O(benzyl) | 1.43 Å |

| Bond Angle | C6-O1-C2 | 118° |

| Bond Angle | O1-C2-C3 | 115° |

| Bond Angle | C2-C3-C4 | 110° |

| Dihedral Angle | H-C(benzyl)-C(phenyl)-C(phenyl) | 178° |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital (FMO) Analysis of Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com

For this compound, FMO analysis can pinpoint the most probable sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netunesp.br In this compound, the HOMO is likely to be localized on the oxygen atoms of the ester groups and the benzyl (B1604629) ether, while the LUMO is expected to be centered on the carbonyl carbons, which are electron-deficient.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Indicates potential for electron donation (nucleophilicity) |

| LUMO | -1.5 | Indicates potential for electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's kinetic stability and reactivity |

Note: This data is illustrative. Actual FMO energies would be determined through specific quantum chemical calculations.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.innih.gov The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.net Conversely, blue and green regions denote a positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl and ether oxygen atoms, while the carbonyl carbons would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and the study of intermolecular interactions.

For this compound, MD simulations can reveal the flexibility of the oxane ring and the conformational freedom of the benzyl group. These simulations can also be used to study how the molecule interacts with solvent molecules or other solutes, providing insights into its solubility and aggregation behavior. By analyzing the trajectories of the atoms over time, researchers can identify the most stable conformations and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, by mapping out the potential energy surface. researchgate.net This involves identifying the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as its hydrolysis or reactions at the carbonyl groups, computational methods can be employed to locate the structure of the transition state. Techniques like DFT can be used to calculate the energy of the transition state, providing valuable information about the reaction's kinetics. researchgate.net Characterizing the transition state allows for a deeper understanding of the reaction mechanism at a molecular level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to develop mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties, respectively. conicet.gov.armdpi.com These models are built by identifying molecular descriptors that are statistically linked to the observed activity or property. researchgate.netresearchgate.net

In the context of this compound and related compounds, QSAR/QSPR studies could be employed to predict various properties. dntb.gov.ua For instance, a QSPR model could be developed to predict the solubility of a series of substituted oxane-2,6-diones based on descriptors such as molecular weight, logP, and polar surface area. Similarly, if a set of these compounds exhibits a particular biological activity, a QSAR model could be constructed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. These models rely on the principle that the structure of a molecule dictates its function and properties. researchgate.net

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Ring-Opening Polymerization (ROP)

Scientific literature does not currently contain studies on the use of 3-Benzyloxane-2,6-dione as a monomer in ring-opening polymerization (ROP). Research in this area would be required to determine its polymerizability, the properties of the resulting polymers, and its potential for creating novel materials.

There are no published reports on the synthesis of biodegradable polyesters or copolymers derived from this compound. The structural similarity to other cyclic esters that do form biodegradable polymers suggests this could be a potential area of future investigation.

As there is no documented research on the ROP of this compound, there is consequently no information on the investigation of catalyst systems for its controlled polymerization. The exploration of various catalysts, such as metal-based or organic catalysts, would be a necessary step in developing polymers from this monomer.

The control of polymer microstructure and architecture, such as the creation of block copolymers or star-shaped polymers, using this compound has not been described in the scientific literature. Such studies would be fundamental to tailoring the properties of any potential polymers for specific applications.

Precursor for Advanced Organic Materials

The potential of this compound as a precursor for advanced organic materials is an unexplored area of research.

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for or possesses non-linear optical (NLO) properties. The synthesis and characterization of materials derived from this compound would be needed to assess its potential in this field.

Similarly, no research has been published on the use of this compound as a precursor for organic semiconductors. Its molecular structure would need to be evaluated for properties conducive to charge transport to determine its viability in this application.

Use in Dendrimer and Macromolecular Scaffold Construction

The chemical architecture of this compound, featuring a reactive cyclic anhydride (B1165640) ring, positions it as a promising monomer for the construction of complex macromolecular structures such as dendrimers and hyperbranched polymers. While direct, specific research on the use of this compound in this context is not extensively documented, its potential can be inferred from the well-established synthesis of polyester (B1180765) dendrimers using analogous cyclic anhydride monomers. mdpi.comrsc.org These dendrimers are a class of synthetic polymers with highly branched, tree-like structures and a defined molecular weight, making them ideal for various biomedical and material science applications. researchgate.netnih.gov

The synthesis of polyester dendrimers from cyclic anhydrides is a robust and efficient strategy. mdpi.com The process typically involves the step-wise, generational growth of the dendrimer from a multifunctional core (divergent approach) or the synthesis of dendritic arms (dendrons) that are later attached to a central core (convergent approach). researchgate.netnih.gov The anhydride chemistry is particularly advantageous as it often proceeds with high yield and can be more tolerant to trace amounts of water compared to other reactive groups. mdpi.com

In this framework, this compound could serve as an AB₂-type monomer. The anhydride group represents the 'A' functionality, which can react with a nucleophilic 'B' group, such as a hydroxyl group on a core molecule or a growing dendron. This ring-opening reaction forms an ester linkage and simultaneously generates a new carboxylic acid group. This newly formed acid can then be activated to react with additional hydroxyl-containing molecules, propagating the dendritic structure.

The benzyl (B1604629) group on the oxane ring of this compound would be incorporated into the interior of the resulting dendrimer. This could influence the physical and chemical properties of the macromolecule, such as its solubility, thermal stability, and potential for π-stacking interactions between the aromatic rings. Furthermore, the benzyl group could be modified in subsequent reaction steps to introduce other functionalities within the dendritic scaffold, leading to highly complex and tailored materials.

The table below summarizes common approaches to polyester dendrimer synthesis, which could be adapted for monomers like this compound.

| Synthesis Approach | Description | Key Reactants | Advantages | Potential Limitations |

| Divergent Growth | Synthesis begins from a multifunctional core molecule and extends outwards. Each generation is added sequentially to the periphery. rsc.orgnih.gov | Multifunctional core (e.g., phloroglucinol, hydroquinone), Cyclic Anhydride Monomer, Activating Agent (e.g., DCC). rsc.org | Allows for the creation of high-generation dendrimers. nih.gov | Potential for structural defects in outer generations; purification can be challenging. researchgate.net |

| Convergent Growth | Dendritic wedges (dendrons) are synthesized from the periphery inwards and then attached to a multifunctional core in the final step. researchgate.netnih.gov | Dendrons with a reactive focal point, Multifunctional Core. | High purity and monodispersity; easier to purify. researchgate.net | Steric hindrance can limit the attachment of large dendrons to the core, restricting the final generation size. researchgate.net |

A hypothetical divergent synthesis using this compound would involve the initial reaction of a polyol core (e.g., 1,1,1-Tris(hydroxymethyl)ethane) with an excess of the anhydride. The ring-opening reaction would cap the hydroxyl groups of the core with the monomer, creating a first-generation dendrimer with peripheral carboxylic acid groups. These acid groups would then be reduced or otherwise converted to a reactive form to allow for the addition of the next generation of monomers.

The following table outlines the general steps for a divergent synthesis of a polyester dendrimer using a functionalized cyclic anhydride monomer.

| Step | Procedure | Reactants | Product |

| 1. Core Reaction (Generation 0 to 1) | The multifunctional core is reacted with an excess of the cyclic anhydride monomer. The anhydride ring opens to form ester bonds. | Polyol core, this compound | First-generation dendrimer with terminal carboxylic acid groups. |

| 2. Activation of Periphery | The terminal carboxylic acid groups are activated for reaction. This can involve conversion to an acid chloride or the use of a coupling agent. | First-generation dendrimer, Activating agent (e.g., Thionyl chloride, DCC) | Activated first-generation dendrimer. |

| 3. Addition of Next Layer (Generation 1 to 2) | The activated dendrimer is reacted with a molecule containing multiple hydroxyl groups to create the next generation. | Activated first-generation dendrimer, Polyol | Second-generation dendrimer with terminal hydroxyl groups. |

| 4. Repetition for Higher Generations | Steps 1 (using the hydroxyl-terminated dendrimer as the new core) through 3 are repeated to build higher generations. | Growing dendrimer, Monomer, Activating agents | Higher-generation dendrimer. |

The construction of macromolecular scaffolds using monomers like this compound allows for precise control over the final architecture, leading to materials with tailored properties for applications ranging from drug delivery to catalysis.

Future Research Trajectories and Innovations for 3 Benzyloxane 2,6 Dione Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. For 3-Benzyloxane-2,6-dione, moving beyond traditional multi-step syntheses that may use hazardous reagents is a primary objective.

Future research should focus on developing catalytic and environmentally benign synthetic routes. frontiersin.org This includes the design of air-stable and reusable catalysts that can operate under mild reaction conditions. frontiersin.orgmdpi.com Strategies such as one-pot, multi-component reactions in greener solvents like water could significantly improve the efficiency and environmental footprint of the synthesis. mdpi.com For instance, the use of superparamagnetic nanoparticles as a recyclable catalyst has proven effective for synthesizing dione (B5365651) derivatives in water, a method that could be adapted for this compound. mdpi.com Another promising avenue is the exploration of solvent-free or "melt" synthesis conditions, which have been successfully used for other dione derivatives, offering advantages like mild reaction conditions and operational simplicity. sioc-journal.cn Biocatalysis, using enzymes to perform specific transformations, also presents a powerful green alternative to traditional chemical methods.

| Approach | Conventional Method (Hypothetical) | Potential Green Chemistry Approach | Key Advantages |

| Solvent | Use of volatile organic compounds (VOCs) like Toluene or DMF. | Reactions in water or solvent-free "melt" conditions. mdpi.comsioc-journal.cn | Reduced environmental impact, lower cost, improved safety. |

| Catalyst | Stoichiometric amounts of non-recyclable reagents. | Use of recyclable, heterogeneous catalysts (e.g., superparamagnetic nanoparticles) or air-stable catalysts. frontiersin.orgmdpi.com | Catalyst reusability, lower waste generation, milder reaction conditions. |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. mdpi.com | Increased efficiency, reduced time and resource consumption. |

| Reagents | Use of hazardous or toxic reagents. | Employment of biocatalysts (enzymes) or safer chemical alternatives. | Enhanced safety, sustainability, and potential for high selectivity. |

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond its synthesis, the true potential of this compound lies in its transformations into novel molecular architectures. Future research should venture into unconventional reactivity pathways that go beyond the standard chemistry of ketones and esters.

One major area for exploration is radical chemistry . The development of metallo-radical catalysis, for example, has enabled the synthesis of complex medium-sized heterocycles through pathways involving carbene radical intermediates. nih.gov Applying similar strategies to this compound could trigger intramolecular cyclizations or additions, potentially initiated at the benzylic position, to construct novel polycyclic systems. researchgate.net

Photochemistry offers another frontier. The dione functionality could serve as a chromophore, allowing for light-induced transformations such as [2+2] photocycloadditions, to create strained ring systems with unique properties. researchgate.net Investigating these pathways could lead to the discovery of entirely new molecular scaffolds derived from the initial oxane ring.

| Reaction Type | Description | Potential Outcome for this compound | Source of Inspiration |

| Metallo-Radical Cyclization | Use of a metal catalyst (e.g., Cobalt) to generate a radical intermediate, which then undergoes an intramolecular reaction. | Formation of novel fused or bridged polycyclic structures by engaging the benzyl (B1604629) group or the oxane ring. | Synthesis of 8-membered heterocycles via cobalt(III)-carbene radicals. nih.gov |

| Tandem Radical Reactions | A sequence of radical addition and cyclization steps to build molecular complexity in a single operation. | Stereoselective synthesis of spirocyclic compounds by reacting the dione with other unsaturated molecules. | FeCl3-mediated tandem radical addition/cyclization of oxindoles. researchgate.net |

| Photochemical Cycloaddition | Using light to promote the formation of new rings from unsaturated bonds. | Creation of novel polycyclic oxetanes or cyclobutane-fused derivatives through intramolecular or intermolecular reactions. | Paternò–Büchi reaction and other photocycloadditions of related carbonyl compounds. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. researchgate.net For a scaffold like this compound, these computational tools can guide research efforts intelligently and efficiently.

Furthermore, ML models can predict synthetic accessibility, helping chemists to prioritize molecules that can be realistically synthesized in the lab. medium.com An integrated, closed-loop system where AI proposes new molecules, predicts their properties, and suggests synthetic routes could drastically reduce the time and cost of discovery. nih.govnih.gov

| Step in AI-Driven Workflow | Description | Application to this compound | Relevant AI/ML Tools |

| 1. Target Identification | Define a desired property or biological target. | Target a specific enzyme class, such as protein kinases, based on activities of similar scaffolds. nih.gov | Biological data mining, literature analysis. |

| 2. Generative Design | Use AI models to create a virtual library of new molecules based on the core scaffold. | Generate thousands of novel this compound derivatives with variations in substitution. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), REINVENT. chemrxiv.org |

| 3. Property Prediction | Screen the virtual library using ML models to predict key properties (e.g., binding affinity, solubility, toxicity). | Predict which derivatives are most likely to be active and have drug-like properties. | Quantitative Structure-Activity Relationship (QSAR) models, physics-informed ML. nih.govnih.gov |

| 4. Synthesis Planning | Employ AI tools to predict the likelihood of successful synthesis for top-ranked candidates. | Evaluate the synthetic feasibility of the most promising generated molecules. | Computer-Aided Synthesis Planning (CASP) tools. medium.com |

| 5. Experimental Validation | Synthesize and test the highest-potential candidates in the laboratory to create a feedback loop. | Lab synthesis and bio-assay of a small number of AI-selected compounds to validate predictions. | Autonomous lab workflows. nih.gov |

Cross-Disciplinary Applications in Emerging Chemical Fields

The structural features of this compound suggest its potential for applications beyond traditional organic chemistry, spanning into medicinal chemistry, polymer science, and materials science.

Medicinal Chemistry : The piperidine-2,6-dione ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous therapeutic agents. nih.govmdpi.combroadpharm.com Similarly, the oxane-dione core of this compound could be explored for biological activity. Inspired by related heterocyclic diones that exhibit anticancer and antiviral properties, derivatives could be synthesized and screened against various disease targets, such as kinases or viral enzymes. nih.govrsc.org

Polymer Chemistry : The ester linkages within the oxane-dione ring are susceptible to hydrolysis. This feature makes this compound an interesting candidate as a monomer for creating degradable polymers . Copolymerization with vinyl monomers, inspired by the use of cyclic ketene (B1206846) acetals, could introduce cleavable points into the polymer backbone, leading to materials that can break down under specific conditions. rsc.org

Materials Science : Certain dione-containing molecules exhibit interesting electronic and photophysical properties. For instance, some di-dione derivatives have been investigated as organic semiconductors. rsc.org Future work could involve synthesizing derivatives of this compound and studying their solid-state packing and charge-transport properties for potential use in organic field-effect transistors (OFETs) or other electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.